molecular formula C18H17ClO3 B5833753 (2-Chloro-4-formylphenyl) 4-tert-butylbenzoate

(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate

Cat. No.: B5833753
M. Wt: 316.8 g/mol
InChI Key: PSOJXLHIPDXAAZ-UHFFFAOYSA-N
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Description

(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a tert-butylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-formylphenyl) 4-tert-butylbenzoate typically involves a multi-step process. One common method starts with the chlorination of a phenyl ring followed by formylation to introduce the formyl group. The final step involves esterification with 4-tert-butylbenzoic acid under acidic conditions to form the desired ester compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

    Oxidation: 2-Chloro-4-carboxyphenyl 4-tert-butylbenzoate.

    Reduction: 2-Chloro-4-hydroxymethylphenyl 4-tert-butylbenzoate.

    Substitution: 2-Amino-4-formylphenyl 4-tert-butylbenzoate (if an amine is used).

Scientific Research Applications

(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Chloro-4-formylphenyl) 4-tert-butylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate is unique due to the combination of its chloro, formyl, and tert-butyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chloro-4-formylphenyl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-18(2,3)14-7-5-13(6-8-14)17(21)22-16-9-4-12(11-20)10-15(16)19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOJXLHIPDXAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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